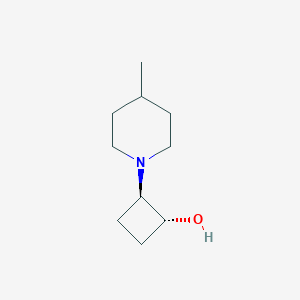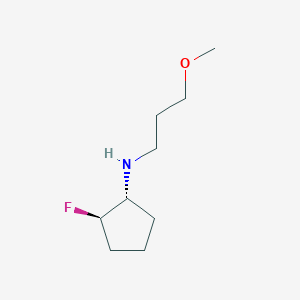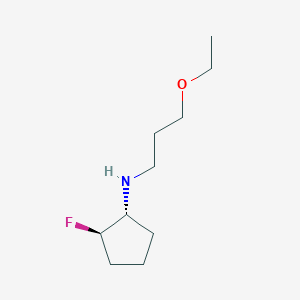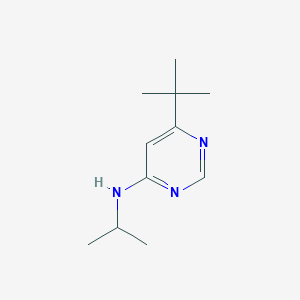
trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol
Overview
Description
Trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol (MPCB) is an organic compound with a molecular formula of C6H12O and a molecular weight of 100.16 g/mol. It is a cyclic ether with a piperidine ring, which is a six-membered ring with nitrogen atoms at the 2 and 4 positions. MPCB is a colorless liquid with a boiling point of 105°C and a melting point of -30°C. It is insoluble in water, but is soluble in organic solvents such as ethanol and acetone.
Mechanism of Action
Trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol acts as an inhibitor of enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of these enzymes can lead to the inhibition of the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol also acts as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve signals.
Biochemical and Physiological Effects
trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol has a variety of biochemical and physiological effects. It acts as an inhibitor of enzymes involved in inflammation and pain, such as COX and LOX. It also acts as an inhibitor of acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. These effects can lead to decreased inflammation, decreased pain, and improved cognitive function.
Advantages and Limitations for Lab Experiments
Trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and boiling point. It is also soluble in organic solvents, making it easy to handle and store. Additionally, its mechanism of action is well understood, making it a useful tool for studying the effects of enzyme inhibition.
However, there are some limitations to using trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol in laboratory experiments. It is insoluble in water, making it difficult to use in aqueous solutions. Additionally, it is a relatively expensive compound, making it difficult to use in large-scale experiments.
Future Directions
Trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol has a variety of potential future applications. It could be used to study the effects of enzyme inhibition on other biological processes, such as the immune system. It could also be used to study the effects of acetylcholinesterase inhibition on cognitive function. Additionally, trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol could be used to synthesize new pharmaceuticals and to identify new drug targets. Finally, trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol could be used to investigate the structure and function of proteins and enzymes, and to study the mechanism of action of drugs.
Scientific Research Applications
Trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol has a variety of scientific applications, including use in medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol is used as a starting material for the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory agents, and antifungal agents. In drug discovery, trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol is used to study the structure-activity relationships of drugs and to identify new drug targets. In biochemistry, trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol is used to study the mechanism of action of enzymes and to investigate the structure and function of proteins.
properties
IUPAC Name |
(1R,2R)-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGXTJFIMVSBY-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclopentan-1-amine](/img/structure/B1485547.png)
![7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene](/img/structure/B1485549.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485552.png)
![(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485553.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-4-methylaniline](/img/structure/B1485554.png)

![1-[(1-fluorocyclopentyl)methyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B1485557.png)
![6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride](/img/structure/B1485561.png)
![(3R,4R)-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485562.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3,5-dimethylaniline](/img/structure/B1485564.png)


![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1485570.png)